Discovery and Isolation of Antibiotic PF1052 from Phoma species: A Technical Guide
Discovery and Isolation of Antibiotic PF1052 from Phoma species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the antibiotic PF1052, a tetramic acid derivative produced by a strain of Phoma species. The information is compiled from patent literature, safety data sheets, and scientific research on related fungal metabolites.
Introduction
Antibiotic PF1052 is a fungal metabolite first described by Meiji Seika Kaisha, Ltd.[1]. It is a member of the tetramic acid class of natural products, known for their diverse biological activities. PF1052 exhibits potent antimicrobial action against Gram-positive bacteria and anaerobic microorganisms[2]. More recent research has also identified it as a specific inhibitor of neutrophil migration, suggesting potential anti-inflammatory applications[1]. This guide summarizes the available technical data on PF1052, including its physicochemical properties, biological activity, and detailed methodologies for its production and isolation.
Physicochemical Properties of PF1052
PF1052 is a solid substance with the molecular formula C26H39NO4 and a molecular weight of 429.6 g/mol .[3][4] It is soluble in methanol, chloroform, methylene chloride, and DMSO.[5][6]
| Property | Value | Source |
| CAS Number | 147317-15-5 | [3][6] |
| Molecular Formula | C26H39NO4 | [3][4][6] |
| Molecular Weight | 429.6 g/mol | [3][4][6] |
| Appearance | Solid, light brown solid | [3][4][5] |
| Solubility | Soluble in methanol, chloroform, methylene chloride, and DMSO | [5][6] |
| IUPAC Name | (E)-5-(sec-butyl)-3-((2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)(hydroxy)methylene)-1-methylpyrrolidine-2,4-dione | [6] |
| Storage | Store at -20°C for long term | [4][5][6] |
Biological Activity of PF1052
PF1052 demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria and anaerobic bacteria.[2] The minimum inhibitory concentrations (MICs) for a range of bacteria have been reported.
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus 209P | 1.56 |
| Staphylococcus aureus Smith | 3.13 |
| Bacillus subtilis ATCC 6633 | 0.78 |
| Micrococcus luteus ATCC 9341 | 0.2 |
| Clostridium perfringens | 3.13 |
| Bacteroides fragilis | 6.25 |
Data sourced from the patent JPH04316578A.
In addition to its antibiotic properties, PF1052 has been shown to be a potent and specific inhibitor of neutrophil migration in zebrafish larvae, indicating potential anti-inflammatory activity.[1] It was found to reduce pseudopodia formation and induce rounding of neutrophils.[1][6] This inhibitory effect was observed to be selective for neutrophils over macrophages.[6]
Experimental Protocols
The following protocols are based on the original patent describing the production of PF1052 and supplemented with detailed methodologies from the isolation of similar tetramic acid derivatives from other fungi.[7][8]
Fermentation of Phoma species PF1052 Strain
Objective: To cultivate the PF1052-producing Phoma species strain to achieve optimal production of the antibiotic.
Materials:
-
Phoma sp. PF1052 strain
-
Seed culture medium (e.g., YMG: 1% malt extract, 0.4% glucose, 0.4% yeast extract, pH 6.3)
-
Production fermentation medium (e.g., 2% maltose, 2% mannitol, 1% monosodium glutamate, 1% glucose, 0.3% yeast extract, 0.05% monopotassium phosphate, 0.03% MgSO4·7H2O in tap water)[7]
-
Shake flasks or fermenter
Procedure:
-
Inoculum Preparation: Inoculate a seed culture flask containing the seed medium with the Phoma sp. PF1052 strain. Incubate at 25-28°C for 3-5 days with shaking at 150-200 rpm.
-
Production Culture: Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v).
-
Incubation: Incubate the production culture at 25-28°C for 5-7 days with continuous agitation and aeration. The optimal fermentation time should be determined by monitoring the antibiotic production, for instance, through bioassays or HPLC analysis.
Extraction and Purification of PF1052
Objective: To isolate and purify PF1052 from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Reversed-phase C18 silica gel
-
Solvents for chromatography (e.g., dichloromethane, methanol, acetonitrile, water, trifluoroacetic acid)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: After fermentation, acidify the broth to pH 3-4 and extract the active compound with an equal volume of ethyl acetate. Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Apply the crude extract to a silica gel column. Elute with a step gradient of dichloromethane and methanol (e.g., 100:0 to 95:5 v/v). Collect fractions and test for antimicrobial activity to identify the fractions containing PF1052.
-
Sephadex LH-20 Chromatography: Pool the active fractions and concentrate. Apply the concentrated sample to a Sephadex LH-20 column and elute with methanol to remove pigments and other impurities.
-
Reversed-Phase HPLC: Further purify the active fractions using preparative reversed-phase (C18) HPLC. A gradient of acetonitrile in water (e.g., with 0.1% trifluoroacetic acid) is typically used for elution. Monitor the eluate with a UV detector and collect the peak corresponding to PF1052.
-
Final Purification and Characterization: The purity of the isolated PF1052 can be confirmed by analytical HPLC. The structure of the compound is typically elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow for PF1052 Isolation
Caption: Workflow for the isolation and purification of antibiotic PF1052.
Logical Relationship of PF1052's Biological Activities
Caption: Biological activities of the antibiotic PF1052.
Signaling Pathways and Mechanism of Action
Detailed studies on the specific signaling pathways involved in the biosynthesis of PF1052 in Phoma species have not been extensively reported in the available literature. Similarly, the precise molecular mechanism of its antimicrobial action has not been fully elucidated. Further research is required to understand the genetic regulation of PF1052 production and its mode of action at the molecular level. The inhibitory effect on neutrophil migration has been shown to be independent of the PI3K-Akt signaling pathway.[1]
Conclusion
Antibiotic PF1052 is a promising natural product from Phoma species with demonstrated antibacterial and potential anti-inflammatory properties. This guide provides a comprehensive summary of the current knowledge on PF1052, including detailed protocols for its production and isolation. Further research into its mechanism of action and biosynthetic pathways will be crucial for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. JPH04316578A - New antibiotic substance pf1052 and its production - Google Patents [patents.google.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. haoranbio.com [haoranbio.com]
- 6. medkoo.com [medkoo.com]
- 7. New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Five Tetramic Acid Derivatives Isolated from the Iranian Fungus Colpoma quercinum CCTU A372 - PMC [pmc.ncbi.nlm.nih.gov]
